1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE
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Overview
Description
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced by reacting the piperazine ring with a fluorophenyl derivative under basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring or the fluorophenyl group are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activity.
Chemical Biology: The compound is used as a tool to study the structure-activity relationships of piperazine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of equilibrative nucleoside transporters, which play a role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters and inhibits their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one can be compared with other piperazine derivatives, such as:
1-(4-Fluorophenyl)piperazine: This compound has a similar structure but lacks the sulfonyl group, which may result in different biological activities.
1-(4-Methoxyphenyl)piperazine: This compound has a methoxy group instead of a fluorophenyl group, which can affect its interactions with biological targets.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-15-6-8-16(9-7-15)26(24,25)14-19(23)22-12-10-21(11-13-22)18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEGPTDIZKMGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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